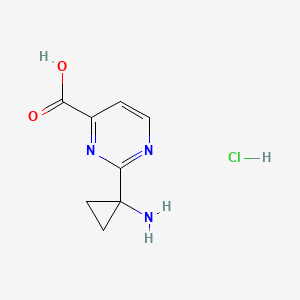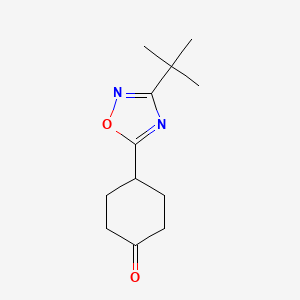
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one” is an organic chemical compound . It has a molecular formula of C12H18N2O2 and a molecular weight of 222.28 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one”, has been a topic of interest in recent years . For instance, Maftei C. V. et al. reported the synthesis of a similar compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline . Another study mentioned the synthesis of a vinyl oxadiazole at low temperature (-10°C) for a short reaction time (30 min), using THF as solvent .Molecular Structure Analysis
The molecule presents a C12-O2 double bond with an angle C9-C12-O2 of 124.87(11)° .Scientific Research Applications
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the various isomers, 1,2,4-oxadiazoles stand out for their broad applications in scientific fields such as pharmaceuticals, drug discovery, scintillating materials, and dyestuff industry . The compound we’re exploring, 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one , falls within this intriguing category.
Synthetic Methods and Drug Design
Researchers have developed synthetic methods to access 1,2,4-oxadiazole-based compounds. These methods allow for the modification of the oxadiazole scaffold to enhance its biological properties. Notably, the compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline has demonstrated moderate activity against cancer cell lines, making it a promising candidate for further investigation .
Biological Applications
Let’s explore some specific biological applications:
a. Anticancer Potential: The aforementioned compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline , exhibits activity against a panel of 11 cancer cell lines. Its mean IC50 value is approximately 92.4 μM, suggesting potential as an anticancer agent .
b. Natural Product Analog Development: Inspired by natural products containing a 1,2,4-oxadiazole ring (such as quisqualic acid and phidianidines A and B), researchers have synthesized analogs. Notably, 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione are worth investigating for their bioactivity .
Prospects for Further Development
As the interest in 1,2,4-oxadiazoles continues to grow, further research may uncover additional applications and optimize the design of novel compounds based on this intriguing heterocyclic ring .
Future Directions
The 1,2,4-oxadiazole heterocyclic ring, which is present in “4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one”, has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years , indicating a promising future direction for this class of compounds.
properties
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)11-13-10(16-14-11)8-4-6-9(15)7-5-8/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXBAPKINSVSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2629172.png)
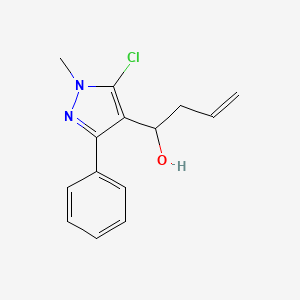
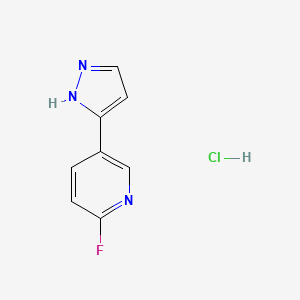
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)
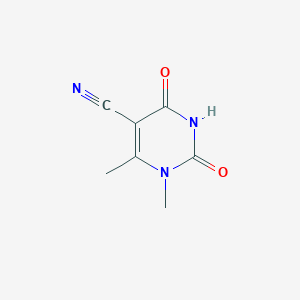
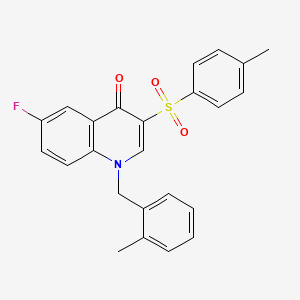
![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)
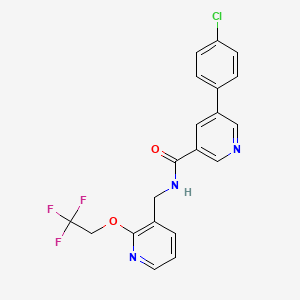
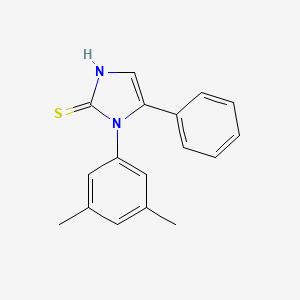
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)
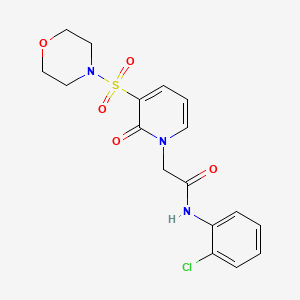

![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)
